3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one
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Overview
Description
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one is a chemical compound with the molecular formula C17H14N2O3S. It belongs to the class of quinolines and is characterized by the presence of a nitro group, a methyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one typically involves the reaction of 4-methylthiophenol with 3-nitro-2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 1-Methyl-4-[(4-methylphenyl)thio]-3-amino-2-quinolinone.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, anti-inflammatory, and antibacterial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage may facilitate binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[(4-chlorophenyl)thio]-3-nitro-2-quinolinone
- 1-Methyl-4-[(4-methoxyphenyl)thio]-3-nitro-2-quinolinone
- 1-Methyl-4-[(4-fluorophenyl)thio]-3-nitro-2-quinolinone
Uniqueness
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one is unique due to the presence of the 4-methylphenyl thioether group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfanyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C17H14N2O3S/c1-11-7-9-12(10-8-11)23-16-13-5-3-4-6-14(13)18(2)17(20)15(16)19(21)22/h3-10H,1-2H3 |
InChI Key |
YPRWBCIJAZDVIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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